REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[F:5][C:6]1[C:7](F)=[C:8]([CH:11]=[CH:12][CH:13]=1)[C:9]#[N:10]>CC(N(C)C)=O.O.CCOCC>[N:1]([C:11]1[CH:12]=[CH:13][C:6]([F:5])=[CH:7][C:8]=1[C:9]#[N:10])=[N+:2]=[N-:3] |f:0.1|
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Name
|
|
Quantity
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1.17 g
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Type
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reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C#N)C=CC1)F
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Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The organic layer was washed three times with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=C(C#N)C=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 102.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |